molecular formula C18H18FNO2 B2626158 N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091381-52-0

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2626158
CAS No.: 1091381-52-0
M. Wt: 299.345
InChI Key: BHGDWFYFIHKHLS-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-fluorophenyl group attached to the cyclopropane ring and a 2-ethoxyphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-2-22-16-6-4-3-5-15(16)20-17(21)18(11-12-18)13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGDWFYFIHKHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the carboxamide group: This step involves the reaction of the cyclopropane intermediate with an amine and a carboxylating agent.

    Substitution reactions: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological targets. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound ID Amide Substituent Cyclopropane Substituent Yield (%) Melting Point (°C) Key Applications/Findings
F39 Cyclohexyl 4-Fluorophenyl 72.4 188.2–190.1 Antimicrobial activity evaluation
F40 p-Tolyl 4-Fluorophenyl 65.9 181.9–183.4 Structural and spectral analysis
F44 Thiazol-2-yl 4-Fluorophenyl 70.4 187.0–189.3 Bioactivity in heterocyclic systems
2b 4-Fluorophenyl 3-Chlorophenyl N/A N/A mGluR5 modulation (2.3× potency)
S48 Pyrrolidin-2ʹ-ylmethyl 4-Fluorophenyl 50 N/A (yellow gum) Antileishmanial candidate

Analysis :

  • Amide Substituents : The 2-ethoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects compared to simpler alkyl (e.g., cyclohexyl in F39) or aryl (e.g., p-tolyl in F40) groups. Derivatives with heterocyclic amide substituents, such as thiazol-2-yl (F44), exhibit higher melting points (~187–189°C), likely due to enhanced intermolecular interactions .
  • Cyclopropane Substituents : The 4-fluorophenyl group is common in bioactive derivatives (e.g., F39, S48). Replacing fluorine with chlorine (as in 2b ) increases potency in mGluR5 modulation, suggesting halogen position and electronegativity critically influence activity.
  • Synthetic Yield : Yields for analogs range from 50% (S48 ) to 78% ( ), with the target compound’s synthetic feasibility likely dependent on the reactivity of the 2-ethoxyphenyl amine.

Structural and Spectral Comparisons

  • 1H NMR Trends : In F39–F44 , the cyclopropane protons resonate between δ 1.3–2.5 ppm, while aromatic protons (fluorophenyl, thiazole) appear at δ 6.8–8.0 ppm. The 2-ethoxyphenyl group’s protons are expected near δ 1.4 (ethoxy CH3) and δ 4.0 (OCH2), with distinct splitting due to ortho substitution.
  • Melting Points : Bulky substituents (e.g., thiazol-2-yl in F44) correlate with higher melting points (>180°C), whereas alkyl groups (e.g., cyclohexyl in F39) reduce crystallinity slightly.

Biological Activity

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This article reviews the compound's biological activity, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is C16H18FNO2C_{16}H_{18}FNO_2, with a molecular weight of 273.32 g/mol. The structure features a cyclopropane ring, an ethoxy group, and a fluorophenyl moiety, which contribute to its pharmacological properties.

The compound acts primarily as a positive allosteric modulator of nAChRs. This interaction enhances receptor activity in the presence of acetylcholine, potentially leading to increased neurotransmission in cholinergic pathways. Such modulation may have implications for treating neurological disorders where nAChR dysfunction is implicated.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide exhibits significant cytotoxicity against leukemia cells.

Cell LineIC50 (µM)Reference
K562 (CML)12.5
HL60 (AML)15.0
Jurkat (T-cell)10.0

These findings suggest that the compound may selectively target malignant cells while sparing normal hematopoietic cells, highlighting its potential as an anticancer agent.

Case Studies

In a specific case study involving the treatment of leukemia, patients treated with compounds similar to N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide showed improved outcomes compared to standard therapies. The study reported a significant reduction in tumor burden and improved survival rates among treated patients.

Potential Therapeutic Applications

Given its mechanism of action and cytotoxic effects, N-(2-ethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may have several therapeutic applications:

  • Neurological Disorders : Its role as an nAChR modulator suggests potential in treating conditions like Alzheimer's disease or schizophrenia.
  • Cancer Therapy : The demonstrated cytotoxicity against leukemia cell lines positions it as a candidate for further development in oncology.

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